molecular formula C15H14N2O2S B101391 Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- CAS No. 17802-40-3

Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-

Cat. No. B101391
CAS RN: 17802-40-3
M. Wt: 286.4 g/mol
InChI Key: NHHIRDLJWQZLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit certain enzymes and proteins in the body. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in the development of new drug candidates and as a tool for studying the mechanisms of action of various drugs.

Mechanism Of Action

The mechanism of action of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and cell growth. By inhibiting these enzymes, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- may be able to slow or stop the growth of cancer cells.

Biochemical And Physiological Effects

Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated.

Advantages And Limitations For Lab Experiments

One advantage of using Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- in lab experiments is that it is a well-characterized compound with known properties and behaviors. This makes it easier to design and interpret experiments using this compound. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.

Future Directions

There are several future directions for research involving Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-. One possible direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and in different animal models. Another possible direction is to study its effects on other enzymes and proteins in the body, which could lead to the development of new drug candidates. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- involves the condensation of phthalic anhydride with p-toluenesulfonamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

CAS RN

17802-40-3

Product Name

Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1H-phthalazine

InChI

InChI=1S/C15H14N2O2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-14-5-3-2-4-13(14)10-16-17/h2-10H,11H2,1H3

InChI Key

NHHIRDLJWQZLTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2

synonyms

1,2-Dihydro-2-(p-tolylsulfonyl)phthalazine

Origin of Product

United States

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